molecular formula C12H12N2O B8571811 2-benzyl-3-methylpyrimidin-4-one

2-benzyl-3-methylpyrimidin-4-one

Cat. No.: B8571811
M. Wt: 200.24 g/mol
InChI Key: CMGLATBHPHAFOD-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The structure of 2-benzyl-3-methylpyrimidin-4-one consists of a pyrimidine ring substituted with a benzyl group at the 2-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-methylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions typically involve heating the mixture under reflux for several hours to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Benzyl-3-methyl-3H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-benzyl-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-methyl-3H-pyrimidin-4-one: Unique due to its specific substitution pattern.

    2-Phenyl-3-methyl-3H-pyrimidin-4-one: Similar structure but with a phenyl group instead of a benzyl group.

    2-Benzyl-4-methyl-3H-pyrimidin-4-one: Similar structure but with the methyl group at the 4-position.

Uniqueness

2-Benzyl-3-methyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position and the methyl group at the 3-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-benzyl-3-methylpyrimidin-4-one

InChI

InChI=1S/C12H12N2O/c1-14-11(13-8-7-12(14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

CMGLATBHPHAFOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN=C1CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cs2CO3 (24.6 g, 75.7 mmol) was added to 2-benzyl-3H-pyrimidin-4-one (Step 1, 12.8 g) in DMF (80 mL) and THF (60 mL) at 0° C. After 10 min, MeI (4.3 mL, 68.8 mmol) was added, and the reaction was warmed to RT. After 3 h, the reaction was decanted, diluted with CH2Cl2, and washed with H2O, and aq. sat. NaCl solution. The organic layer was dried (Na2SO4) and concentrated under reduced pressure. Et2O and Hexane (1:1) were added and the solvent was evaporated to provide a brown solid. The solid was triturated with 30′ EtOAc/hexane to afford the title compound as a light brown solid. The filtrate was purified by chromatography with 0-5% MeOH/CHCl3 to afford additional compound. MS (ESI pos. ion) m/z: 201.0. (M+H). Calc'd for C12H12N2O: 200.09.
Name
Cs2CO3
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two

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